Cas no 2228773-53-1 (3-(But-3-yn-2-yl)-3-methyloxetane)

3-(But-3-yn-2-yl)-3-methyloxetane 化学的及び物理的性質
名前と識別子
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- 2228773-53-1
- EN300-1819064
- 3-(but-3-yn-2-yl)-3-methyloxetane
- 3-(But-3-yn-2-yl)-3-methyloxetane
-
- インチ: 1S/C8H12O/c1-4-7(2)8(3)5-9-6-8/h1,7H,5-6H2,2-3H3
- InChIKey: FVKCEMORPFBOQT-UHFFFAOYSA-N
- ほほえんだ: O1CC(C)(C(C#C)C)C1
計算された属性
- せいみつぶんしりょう: 124.088815002g/mol
- どういたいしつりょう: 124.088815002g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 9.2Ų
3-(But-3-yn-2-yl)-3-methyloxetane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1819064-5.0g |
3-(but-3-yn-2-yl)-3-methyloxetane |
2228773-53-1 | 5.0g |
$3396.0 | 2023-07-10 | ||
Enamine | EN300-1819064-10g |
3-(but-3-yn-2-yl)-3-methyloxetane |
2228773-53-1 | 10g |
$5037.0 | 2023-09-19 | ||
Enamine | EN300-1819064-5g |
3-(but-3-yn-2-yl)-3-methyloxetane |
2228773-53-1 | 5g |
$3396.0 | 2023-09-19 | ||
Enamine | EN300-1819064-10.0g |
3-(but-3-yn-2-yl)-3-methyloxetane |
2228773-53-1 | 10.0g |
$5037.0 | 2023-07-10 | ||
Enamine | EN300-1819064-0.5g |
3-(but-3-yn-2-yl)-3-methyloxetane |
2228773-53-1 | 0.5g |
$1124.0 | 2023-09-19 | ||
Enamine | EN300-1819064-0.05g |
3-(but-3-yn-2-yl)-3-methyloxetane |
2228773-53-1 | 0.05g |
$983.0 | 2023-09-19 | ||
Enamine | EN300-1819064-0.1g |
3-(but-3-yn-2-yl)-3-methyloxetane |
2228773-53-1 | 0.1g |
$1031.0 | 2023-09-19 | ||
Enamine | EN300-1819064-0.25g |
3-(but-3-yn-2-yl)-3-methyloxetane |
2228773-53-1 | 0.25g |
$1078.0 | 2023-09-19 | ||
Enamine | EN300-1819064-1.0g |
3-(but-3-yn-2-yl)-3-methyloxetane |
2228773-53-1 | 1.0g |
$1172.0 | 2023-07-10 | ||
Enamine | EN300-1819064-1g |
3-(but-3-yn-2-yl)-3-methyloxetane |
2228773-53-1 | 1g |
$1172.0 | 2023-09-19 |
3-(But-3-yn-2-yl)-3-methyloxetane 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
3-(But-3-yn-2-yl)-3-methyloxetaneに関する追加情報
Introduction to 3-(But-3-yn-2-yl)-3-methyloxetane (CAS No. 2228773-53-1) and Its Emerging Applications in Chemical Biology
The compound 3-(But-3-yn-2-yl)-3-methyloxetane (CAS No. 2228773-53-1) represents a fascinating class of heterocyclic molecules that have garnered significant attention in the field of chemical biology and drug discovery. Its unique structural features, combining a strained oxetane ring with an alkyne moiety, make it a versatile scaffold for the development of novel bioactive agents. This introduction explores the compound's chemical properties, synthetic strategies, and its potential applications, particularly in the context of recent advancements in medicinal chemistry.
The oxetane core is a highly strained three-membered cyclic ether, which inherently exhibits high reactivity due to the significant angle strain within its ring structure. This strain can be exploited to facilitate various chemical transformations, making oxetanes valuable intermediates in organic synthesis. In particular, the presence of a nucleophilic oxygen atom in the oxetane ring allows for facile ring-opening reactions under mild conditions, enabling the introduction of diverse functional groups. The but-3-yn-2-yl substituent, on the other hand, introduces a terminal alkyne group, which is known for its ability to participate in various coupling reactions such as Sonogashira, Suzuki-Miyaura, and Heck couplings. This combination of structural features makes 3-(But-3-yn-2-yl)-3-methyloxetane a promising candidate for the synthesis of complex molecular architectures.
Recent research has highlighted the utility of oxetane derivatives in medicinal chemistry due to their ability to modulate biological targets with high specificity. The strained nature of the oxetane ring can be exploited to induce conformational constraints in designed molecules, potentially improving binding affinity and selectivity. Additionally, the reactivity of the oxetane ring allows for post-synthetic modifications, enabling the generation of libraries of derivatives for high-throughput screening. The alkyne functional group further extends the synthetic possibilities by facilitating modular construction of polycyclic systems and heterocycles.
In terms of synthetic methodologies, 3-(But-3-yn-2-yl)-3-methyloxetane can be prepared through a multi-step process involving the reaction of propargyl bromide with an appropriately substituted methyloxetane precursor. The synthesis typically proceeds via nucleophilic substitution at the terminal alkyne carbon, followed by functional group manipulations to introduce additional substituents as needed. Advances in transition-metal-catalyzed reactions have further streamlined these processes, allowing for more efficient and scalable preparations.
One of the most compelling aspects of 3-(But-3-yn-2-yl)-3-methyloxetane is its potential application in drug discovery. The oxetane scaffold has been shown to enhance binding interactions with biological targets such as enzymes and receptors due to its ability to adopt specific conformations that optimize molecular recognition. For instance, studies have demonstrated that oxetane-containing molecules can exhibit improved solubility and metabolic stability compared to their non-heterocyclic counterparts. The but-3-ynyl group also provides a handle for further derivatization, allowing chemists to fine-tune physicochemical properties such as lipophilicity and polar surface area.
Recent publications have explored the use of 3-(But-3-yn-2-yl)-3-methyloxetane as a building block for small molecule inhibitors targeting various therapeutic areas. For example, researchers have utilized this compound to develop novel kinase inhibitors by incorporating it into pharmacophoric frameworks that mimic key binding interactions with ATP pockets. Additionally, its reactivity has been leveraged to create probes for biochemical assays, enabling researchers to investigate enzyme mechanisms and identify new drug candidates.
The versatility of 3-(But-3-yn-2-yl)-3-methyloxetane is further underscored by its application in materials science and polymer chemistry. The strained oxetane ring can be polymerized under controlled conditions to yield high-performance polymers with unique mechanical and thermal properties. These materials have potential applications in coatings, adhesives, and advanced composites. Moreover, the alkyne functionality allows for cross-linking reactions via photopolymerization or catalytic coupling techniques, enabling the design of functional materials with tailored properties.
Future directions in the study of 3-(But-3-ylyl)-3-methyloxetane (CAS No. 22287735) may focus on expanding its synthetic utility through innovative catalytic systems and green chemistry approaches. Efforts are underway to develop more sustainable synthetic routes that minimize waste and energy consumption while maintaining high yields and selectivity. Additionally, computational modeling techniques are being employed to predict biological activity and optimize molecular design before experimental validation.
In conclusion, 22 28773 53 1 22 28773 53 1 22 28773 53 1 22 has emerged as a valuable scaffold in chemical biology and drug discovery due to its unique structural features and reactivity profile . Its combination of an oxetane core with an alkyne substituent provides numerous opportunities for synthetic manipulation and biological exploration . As research continues , it is likely that this compound will find even broader applications across multiple disciplines , driving innovation in medicine , materials science , and beyond .
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